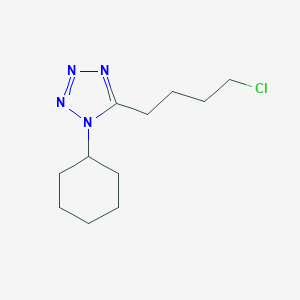

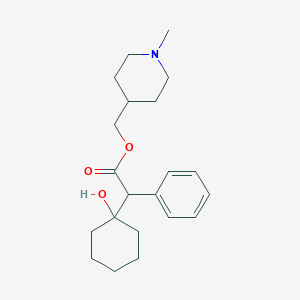

![molecular formula C34H30O10 B020953 (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one CAS No. 79426-51-0](/img/structure/B20953.png)

(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one

Overview

Description

A-39183A is an active component of the A-39183 antibiotic complex produced by aerobic fermentation of Streptomyces NRRL 12049.1 It has activity against penicillin-resistant S. aureus 3055 and S. faecalis X66 (MICs = 32 and 32 μg/ml, respectively) and a variety of Gram-positive and Gram-negative anaerobic bacteria (MICs = 16-128 μg/ml) in an agar dilution assay.

A 39183A is a rare 9,9/'-bianthryl antibiotic related to setomimycin isolated from a strain of Streptomyces by researchers at Eli Lilly, USA, in 1981. A 39183A has broad spectrum antibiotic activity against both susceptible and resistant isolates including many anaerobic species.

Mechanism of Action

Target of Action

A 39183A, also known as (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one, primarily targets Mg+ and Ca+ ions . These ions play crucial roles in various cellular processes, including signal transduction, enzyme activity regulation, and maintaining cell structure .

Mode of Action

A 39183A acts as an ionophore , aiding the partitioning of Mg+ and Ca+ ions into organic solvents and transport of ferric ions into mitochondria . This interaction alters the ion concentration within the cell, disrupting normal cellular processes .

Biochemical Pathways

The compound’s ability to transport ferric ions into mitochondria suggests it may influence pathways involving iron metabolism and mitochondrial function .

Pharmacokinetics

Information on the ADME properties of A 39183A is limited. It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which could influence its absorption and distribution within the body.

Result of Action

A 39183A has broad-spectrum antibiotic activity against both susceptible and resistant isolates, including many anaerobic species . This suggests that the compound’s ionophoric action can lead to the disruption of essential cellular processes in these organisms, resulting in their inhibition or death .

Action Environment

The action, efficacy, and stability of A 39183A can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its activity could be affected by the lipid composition of cell membranes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

A 39183A acts as an ionophore, aiding the partitioning of Mg+ and Ca+ ions into organic solvents and transport of ferric ions into mitochondria

Cellular Effects

The cellular effects of A 39183A are primarily related to its antibiotic activity. It has been found to be effective against a variety of Gram-positive and Gram-negative anaerobic bacteria

Molecular Mechanism

The molecular mechanism of A 39183A involves its role as an ionophore. It aids in the partitioning of Mg+ and Ca+ ions into organic solvents and the transport of ferric ions into mitochondria

Metabolic Pathways

It is known to act as an ionophore, suggesting it may play a role in ion transport pathways

Transport and Distribution

Given its role as an ionophore, it may interact with ion transporters or binding proteins

Properties

IUPAC Name |

(3S,4S)-4-acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O10/c1-13(35)29-27-23(15-7-5-9-17(37)21(15)31(41)25(27)19(39)11-33(29,3)43)24-16-8-6-10-18(38)22(16)32(42)26-20(40)12-34(4,44)30(14(2)36)28(24)26/h5-10,29-30,37-38,41-44H,11-12H2,1-4H3/t29-,30-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVSLAAHFAXHHP-ANFUHZJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)CC1(C)O)O)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)C[C@]1(C)O)O)C4=C5[C@@H]([C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one (A-39183A)?

A1: this compound (A-39183A) was isolated from the marine-sponge-derived actinomycete Streptomyces fumigatiscleroticus HDN10255. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.